REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([SH:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C(N(CC)CC)C.Br[C:18]1[S:19][C:20]([C:23]([F:26])([F:25])[F:24])=[N:21][N:22]=1.O1CCCC1>>[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:18]2[S:19][C:20]([C:23]([F:26])([F:25])[F:24])=[N:21][N:22]=2)[CH:5]=[C:6]([CH3:8])[CH:7]=1
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Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=C(C1)C)S
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=NN1)C(F)(F)F
|
Name
|
|
Quantity
|
150 mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
The salt (by-product) which had precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
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Type
|
WASH
|
Details
|
washed thoroughly with tetrahydrofuran
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent in vacuo
|
Type
|
DISTILLATION
|
Details
|
a colorless oil passed over on distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)SC=1SC(=NN1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |